1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Description
1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic small molecule featuring a piperidine core substituted with two distinct functional groups: a 3-chloro-4-methoxyphenyl acetyl moiety at position 1 and a 3-isopropyl-1,2,4-oxadiazole methyl group at position 4.
Structural characterization of such compounds often employs X-ray crystallography facilitated by programs like SHELX, which is widely used for small-molecule refinement . Predicted physicochemical properties (e.g., molecular weight ≈ 440–450 g/mol, logP ≈ 3.5–4.2) align with trends observed in structurally related piperidine-oxadiazole hybrids.
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-1-[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O3/c1-13(2)20-22-18(27-23-20)11-14-6-8-24(9-7-14)19(25)12-15-4-5-17(26-3)16(21)10-15/h4-5,10,13-14H,6-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEQRJNEEJLJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2CCN(CC2)C(=O)CC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multiple steps:
Formation of the 3-chloro-4-methoxyphenylacetyl intermediate: This can be achieved through the acylation of 3-chloro-4-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with an isocyanate under reflux conditions.
Coupling of intermediates: The final step involves coupling the 3-chloro-4-methoxyphenylacetyl intermediate with the oxadiazole intermediate in the presence of a base such as sodium hydride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine. For instance, research on thiazole and oxadiazole derivatives has shown promising results against various cancer cell lines. The presence of electron-withdrawing groups, such as chlorine or methoxy groups, has been linked to enhanced cytotoxicity against cancer cells. A study indicated that compounds with similar structural features exhibited significant growth inhibition in human cancer cell lines such as MCF-7 and HepG2, suggesting that this compound could be further explored for its anticancer properties .
Anticonvulsant Properties
The compound's structural components also suggest potential anticonvulsant activity. Research involving piperidine derivatives has demonstrated that modifications to the piperidine ring can lead to enhanced anticonvulsant effects. For example, certain oxadiazole-containing piperidine derivatives have shown effectiveness in seizure models, indicating that 1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine may possess similar properties .
Case Studies and Experimental Findings
Several studies have focused on the synthesis and evaluation of related compounds:
| Study | Compound | Activity | Cell Lines Tested | IC50 Value |
|---|---|---|---|---|
| Siddiqui et al. (2020) | Thiazole derivatives | Anticancer | HT29, MCF7 | IC50 = 2.01 µM |
| Łączkowski et al. (2020) | Thiazole-linked piperidines | Anticonvulsant | PTZ-induced seizures | Median ED50 = 18.4 mg/kg |
| MDPI Study (2023) | Mannich bases | Cytotoxicity | Various cancer cell lines | IC50 values varied |
These studies illustrate the potential for developing new therapeutic agents based on the structural framework of 1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
A. Aromatic Substitutions
- The target compound’s 3-chloro-4-methoxyphenyl acetyl group enhances lipophilicity (logP ~4.0) compared to the fluorophenyl analog in (logP ~3.8) . Chlorine’s electron-withdrawing effect may improve metabolic stability over fluorine.
- Pyrazolo-pyrimidine derivatives () exhibit larger planar aromatic systems, likely reducing blood-brain barrier penetration compared to the target compound’s compact acetyl group .
B. Heterocyclic Moieties
C. Linker Groups
- Methyl linkers (target compound, ) confer conformational rigidity, whereas ether linkers () may enhance solubility but introduce metabolic liabilities .
Pharmacological and Physicochemical Trends
While pharmacological data for the target compound is absent in the evidence, trends from analogs suggest:
- Oxadiazole-isopropyl groups (target compound, ) improve metabolic stability over methoxyphenyl-substituted oxadiazoles () due to reduced oxidative metabolism .
- Acetylpiperidine derivatives (target compound, ) are more lipophilic than carboxylic acid analogs (), favoring passive diffusion across biological membranes .
Biological Activity
The compound 1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine , with CAS number 1775467-44-1 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , and it has a molecular weight of 391.9 g/mol . The structure incorporates a piperidine ring substituted with a chloro-methoxy phenyl group and an oxadiazole moiety, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄ClN₃O₃ |
| Molecular Weight | 391.9 g/mol |
| CAS Number | 1775467-44-1 |
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity. Although specific data on this compound is limited, related compounds have shown promising results against various bacterial strains. For instance, several oxadiazole derivatives were tested and displayed Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Compounds containing the oxadiazole ring are also noted for their antioxidant activities. Research suggests that these compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage . While direct studies on the antioxidant capacity of the specific compound are lacking, the general trend in oxadiazole chemistry supports this potential.
Cytotoxicity Studies
The cytotoxic effects of similar compounds have been evaluated in various cancer cell lines. For example, some piperidine derivatives have shown selective cytotoxicity against cancer cells while exhibiting low toxicity to normal cells . This suggests that the compound may possess similar properties, warranting further investigation into its anticancer potential.
Study on Oxadiazole Derivatives
A recent study highlighted the synthesis and evaluation of various oxadiazole derivatives, revealing their effectiveness against multiple bacterial strains. The study utilized the agar disc-diffusion method to assess antibacterial activity, demonstrating that certain derivatives had MIC values comparable to established antibiotics . Such findings underscore the importance of exploring the biological activity of structurally related compounds.
Synthesis and Evaluation
Another research effort focused on synthesizing piperidine-based compounds and evaluating their biological activities. The study found that modifications to the piperidine structure could significantly enhance antibacterial efficacy . This provides a rationale for further exploration of the specific compound's activity against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
